

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl Chloride

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Compound of Interest

Compound Name: *3-Fluoro-4-methoxybenzoyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of **3-Fluoro-4-methoxybenzoyl chloride**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Physical Properties

The physical characteristics of **3-Fluoro-4-methoxybenzoyl chloride** are summarized in the table below, providing essential data for its use in research and development.

Property	Value
Molecular Formula	C ₈ H ₆ ClFO ₂
Molecular Weight	188.58 g/mol
CAS Number	3907-15-1
Appearance	Solid, Semi-solid, or liquid
Melting Point	68-71 °C
Boiling Point	267.3 °C at 760 mmHg
Density	1.309 g/cm ³
Refractive Index	1.511

Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride

The synthesis of **3-Fluoro-4-methoxybenzoyl chloride** is a two-step process, beginning with the formation of 3-fluoro-4-methoxybenzoic acid, followed by its conversion to the final product.

Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid from 3-Fluoro-4-methoxyacetophenone^[1]

- **Preparation of Hypochlorite Solution:** In a 1-liter round-bottom flask, dissolve 50 g of calcium hypochlorite in 200 ml of water with warming to create a milky solution. In a separate beaker, prepare a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Add the carbonate-hydroxide solution to the calcium hypochlorite solution. Shake the resulting mixture for approximately 5 minutes and then filter it through a sintered glass funnel. Wash the calcium carbonate filter cake with 40 ml of water and combine the filtrates.
- **Reaction with 3-Fluoro-4-methoxyacetophenone:** Place the combined filtrates in the 1-liter round-bottom flask and heat to about 55 °C with stirring on a steam bath. To this stirred solution, add 16.8 g of 3-fluoro-4-methoxyacetophenone. Cautiously warm the stirred suspension to 60 °C, at which point an exothermic reaction will commence. Allow the reaction temperature to rise to 70 °C and then cool it back to 60 °C using an ice bath. Repeat this heating and cooling cycle several times until the reaction moderates.

- **Work-up and Isolation:** Maintain the stirred reaction mixture at 60-70 °C on a steam bath for 30 minutes, then cool it to room temperature while continuing to stir. Filter the reaction mixture. To the filtrate, add a solution of 10 g of sodium metabisulfite in 40 ml of water to quench any excess hypochlorite. Acidify the mixture with 40 ml of concentrated hydrochloric acid. Add additional water to facilitate stirring as a copious white solid forms. Place the mixture in a cold room to complete precipitation. Collect the solid by filtration, wash it with a small amount of water, and recrystallize it from 150 ml of acetonitrile. Air-dry the purified solid to yield 3-fluoro-4-methoxybenzoic acid.

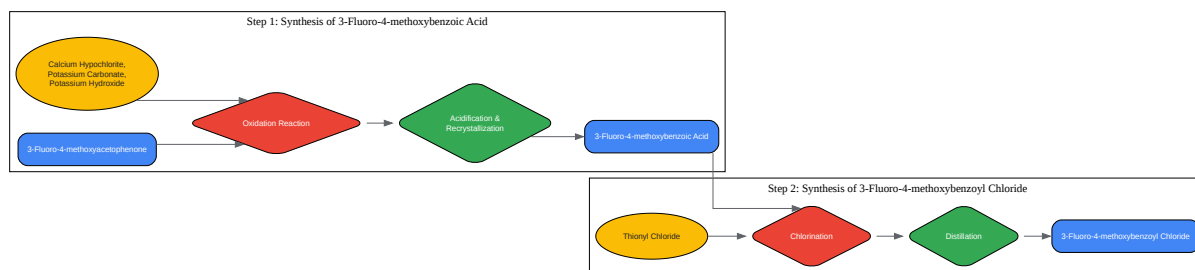
Step 2: Synthesis of **3-Fluoro-4-methoxybenzoyl chloride** from 3-Fluoro-4-methoxybenzoic acid[2][3]

This procedure is adapted from a general method for the synthesis of benzoyl chlorides.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place the dried 3-fluoro-4-methoxybenzoic acid obtained from Step 1.
- **Addition of Thionyl Chloride:** Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.
- **Reaction:** Heat the mixture to reflux (around 70 °C) and maintain this temperature for several hours (typically 2-6 hours), or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid benzoic acid.
- **Isolation of the Product:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue, **3-fluoro-4-methoxybenzoyl chloride**, can be further purified by vacuum distillation if necessary.

Experimental Workflow

The following diagram illustrates the synthesis process of **3-Fluoro-4-methoxybenzoyl chloride**.



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Caption: Synthesis workflow for **3-Fluoro-4-methoxybenzoyl chloride**.

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References

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